2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

Beschreibung

BenchChem offers high-quality 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-1-(3,4-dimethoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOXFFYCHQDIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15471-89-3 | |

| Record name | 3,4-Dimethoxyphenylethanolamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015471893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYPHENYLETHANOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LV73B8MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Methoxamine on Alpha-1 Adrenergic Receptors

Abstract

Methoxamine is a sympathomimetic agent recognized for its potent and selective agonist activity at alpha-1 adrenergic receptors (α1-ARs).[1][2][3] This technical guide provides a detailed examination of the molecular and cellular mechanisms underpinning methoxamine's action. We will explore the structural basis of its receptor interaction, the canonical Gq protein-coupled signaling cascade it initiates, and the resultant physiological effects, primarily vasoconstriction.[1][4] Furthermore, this document furnishes drug development professionals and researchers with field-proven, step-by-step protocols for characterizing the binding affinity and functional potency of α1-AR agonists like methoxamine, ensuring a robust framework for preclinical assessment.

Introduction: The Alpha-1 Adrenergic Receptor and Methoxamine

The alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily, playing a critical role in mediating the physiological effects of the catecholamines norepinephrine and epinephrine.[5] These receptors are integral to the sympathetic nervous system's control over cardiovascular homeostasis, particularly in regulating smooth muscle contraction.[5]

Methoxamine is a direct-acting sympathomimetic amine that demonstrates high selectivity as an agonist for the α1-AR, with little to no effect on beta-adrenergic receptors.[3][6] Its primary clinical application has been in the treatment of hypotension, especially in settings like spinal anesthesia, owing to its ability to induce prolonged peripheral vasoconstriction and consequently elevate blood pressure.[3][4] Understanding its mechanism of action is fundamental to appreciating its therapeutic utility and potential side effects, such as reflex bradycardia.[1]

Molecular Mechanism of Action: From Receptor Binding to Cellular Response

The action of methoxamine is initiated by its binding to α1-ARs located predominantly on the smooth muscle cells of blood vessels.[1][7] This interaction triggers a well-defined intracellular signaling cascade.

Receptor Binding and Gq Protein Activation

As an α1-AR agonist, methoxamine binds to the receptor, inducing a conformational change. This change facilitates the coupling and activation of a heterotrimeric G protein of the Gq/11 family.[1][8] The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.[8] This event causes the dissociation of the GTP-bound Gαq subunit from the Gβγ dimer, allowing both components to interact with downstream effectors.[8][9]

The Phospholipase C Signaling Cascade

The primary effector for the activated Gαq subunit is the enzyme phospholipase C-beta (PLC-β).[8][9] PLC-β catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9]

-

Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR).[1][8] These receptors are ligand-gated calcium channels, and their opening leads to a rapid efflux of stored Ca2+ from the SR into the cytoplasm.[4]

-

Diacylglycerol (DAG): DAG remains in the plasma membrane, where, in conjunction with the elevated intracellular Ca2+, it activates protein kinase C (PKC).[8][9] PKC proceeds to phosphorylate a variety of cellular proteins, contributing to the sustained phase of the cellular response.

The signaling pathway is visually summarized in the diagram below.

Physiological Consequence: Vasoconstriction

The sharp increase in cytosolic Ca2+ concentration is the pivotal event leading to smooth muscle contraction.[4] Calcium ions bind to calmodulin, and this complex activates myosin light-chain kinase (MLCK).[1] MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[1] In the context of vascular smooth muscle, this leads to vasoconstriction, an increase in peripheral vascular resistance, and a subsequent rise in blood pressure.[1][2][10]

Characterizing the Methoxamine-Receptor Interaction: Experimental Protocols

To quantify the interaction of an agonist like methoxamine with α1-ARs, specific, validated assays are required. The following protocols represent the gold standard methodologies in the field.[11]

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound (methoxamine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[11]

Objective: To determine the inhibitory constant (Ki) of methoxamine for the α1-adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the target α1-AR subtype (e.g., HEK293 cells).

-

Radioligand: [3H]Prazosin (a high-affinity α1-AR antagonist).

-

Test Compound: Methoxamine hydrochloride.

-

Non-specific binding control: Phentolamine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

96-well microplates and glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

-

Plate Setup: Design a 96-well plate map including wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of methoxamine).

-

Reagent Preparation: Prepare serial dilutions of methoxamine (e.g., 10-10 M to 10-3 M) in assay buffer. Prepare a fixed concentration of [3H]Prazosin, typically at its Kd value (e.g., 0.5 nM).

-

Incubation: To each well, add 50 µL of assay buffer, 50 µL of the appropriate methoxamine dilution (or phentolamine for non-specific binding), 50 µL of [3H]Prazosin, and 50 µL of the cell membrane preparation (containing 20-50 µg of protein).

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of methoxamine.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay directly measures the result of Gq activation by quantifying the accumulation of inositol phosphates, a key second messenger in the pathway.[12][13]

Objective: To determine the potency (EC50) and efficacy (Emax) of methoxamine in stimulating IP production.

Materials:

-

Cell line expressing the target α1-AR (e.g., CHO-K1 cells).

-

[3H]myo-inositol.

-

Inositol-free culture medium.

-

Stimulation Buffer containing Lithium Chloride (LiCl, 10 mM). LiCl is crucial as it inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Test Compound: Methoxamine hydrochloride.

-

Lysis Buffer (e.g., 0.1 M Formic Acid).

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation fluid and counter.

Step-by-Step Methodology:

-

Cell Culture and Labeling: Plate cells in 24-well plates. The next day, replace the medium with inositol-free medium containing [3H]myo-inositol (1-2 µCi/mL) and incubate for 18-24 hours to allow for incorporation into membrane phospholipids.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with Stimulation Buffer (containing LiCl) for 15-30 minutes at 37°C.

-

Stimulation: Add varying concentrations of methoxamine to the wells. Include a basal control (buffer only) and a positive control (e.g., a known potent agonist). Incubate for 45-60 minutes at 37°C.

-

Lysis: Aspirate the stimulation buffer and lyse the cells by adding ice-cold Lysis Buffer.

-

IP Isolation:

-

Transfer the cell lysates to tubes containing a slurry of Dowex anion-exchange resin.

-

Wash the resin to remove free [3H]myo-inositol.

-

Elute the total [3H]inositol phosphates from the resin using a high-molarity elution buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

-

Quantification: Add the eluate to scintillation vials with scintillation fluid and count the radioactivity (CPM).

-

Data Analysis:

-

Plot the CPM values against the log concentration of methoxamine.

-

Normalize the data, setting the basal response to 0% and the maximal response to 100%.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

-

Sources

- 1. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. bmglabtech.com [bmglabtech.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol Hydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical overview of the essential physicochemical properties of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride (CAS: 15471-89-3). Moving beyond a simple data sheet, this guide is structured from the perspective of a senior application scientist, emphasizing not only the characteristic values but also the authoritative methodologies required for their determination and validation. For professionals in pharmaceutical development, understanding these core properties is paramount as they directly influence a compound's stability, solubility, bioavailability, and suitability as a synthetic intermediate.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all subsequent chemical analysis. 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride is a phenylethanolamine derivative, a class of compounds with significant biological and synthetic relevance.[1] Its identity is established by a combination of unique identifiers and its distinct molecular architecture.

Nomenclature and Key Identifiers

A summary of the compound's primary identifiers is presented below. Utilizing the CAS number is the most unambiguous method for referencing this specific chemical entity in research and procurement.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-1-(3,4-dimethoxyphenyl)ethanol;hydrochloride | [2] |

| CAS Number | 15471-89-3 | [1][2] |

| Molecular Formula | C₁₀H₁₆ClNO₃ | [1][2][3] |

| Molecular Weight | 233.69 g/mol | [1][2][3] |

| Physical Form | White crystalline solid | [1] |

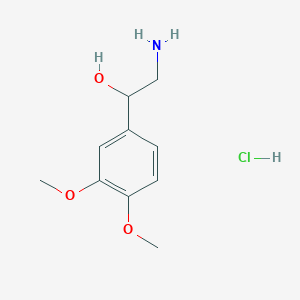

Molecular Structure

The compound's structure features a chiral center at the benzylic alcohol carbon, an ionizable primary amine, and a catechol diether (dimethoxy) substituted aromatic ring. The hydrochloride salt form enhances stability and aqueous solubility.

Caption: Molecular structure of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride.

Core Physicochemical Properties: A Methodological Guide

The following sections detail the core physicochemical properties and, crucially, provide standardized, self-validating protocols for their experimental determination. This approach ensures data integrity and reproducibility, which are essential for research and regulatory submissions.

Melting Point Analysis

Theoretical Importance: The melting point is a fundamental thermal property used to confirm the identity and purity of a crystalline solid. A sharp, well-defined melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities, consistent with Raoult's Law and the theory of freezing-point depression.

Experimental Protocol: Capillary Melting Point Determination (Based on USP <741>)

-

Sample Preparation: Finely powder the dry crystalline sample. Pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the tube on a hard surface.

-

Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Equilibration: Allow the block to equilibrate for 2-3 minutes.

-

Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute. This slow ramp is critical to ensure thermal equilibrium between the sample, thermometer, and heating block, allowing for an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is reported as T₁ - T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. The standard deviation of the measurements should be minimal for a pure sample.

Aqueous Solubility

Theoretical Importance: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For synthetic intermediates, it dictates solvent choice, reaction conditions, and purification strategies. As an ionizable compound, its solubility is expected to be pH-dependent.

Experimental Protocol: Shake-Flask Method (Based on OECD Guideline 105) The "flask method" is a gold-standard technique for determining the water solubility of substances where solubility is expected to be above 10⁻² g/L.[2][4]

Caption: Workflow for solubility determination via the OECD 105 shake-flask method.

-

System Preparation: Add an amount of the solid compound to a known volume of deionized water (or a relevant buffer) in a sealed, inert vessel, such that excess, undissolved solid is clearly visible. The use of excess solid is the core principle ensuring that a saturated solution is achieved.

-

Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25 °C ± 0.5 °C) for a sufficient duration to reach equilibrium. A preliminary test can determine the time required, but 24-48 hours is typical.

-

Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let solids settle. Then, separate the aqueous phase from the undissolved solid by centrifugation or filtration. This step must be performed carefully to avoid temperature changes or contamination of the supernatant.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

Reporting: Express the solubility as a mass concentration (e.g., mg/mL or g/L) at the specified temperature. The experiment should be repeated to ensure the value is reproducible.[5]

Ionization Constant (pKa)

Theoretical Importance: The pKa value defines the strength of an acid or base and is crucial for predicting the charge state of a molecule at a given pH. For this compound, the primary amine is the most relevant ionizable group. Its pKa will determine the ratio of the protonated (charged) to neutral (uncharged) form at physiological pH (~7.4), which profoundly impacts membrane permeability, receptor binding, and solubility.

Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly precise and standard method for pKa determination.[6] It involves monitoring pH changes as a titrant is added to the sample solution.

-

System Calibration: Calibrate a high-resolution pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[3][7]

-

Sample Preparation: Prepare a solution of the compound in water at a known concentration (e.g., 1-10 mM). To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.[7] The solution should be purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[6]

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl, since the starting material is a hydrochloride salt, one might titrate with NaOH to deprotonate it, and then back with HCl).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point—the point where half of the amine has been titrated. This corresponds to the flattest region of the buffer zone in the titration curve. The equivalence point is identified as the inflection point of the curve (where the slope, dpH/dV, is maximal).

Spectroscopic Profile

Spectroscopic analysis provides an electronic and atomic fingerprint of the molecule, essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum: While an experimental spectrum should be acquired for confirmation, the expected signals for 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride in a solvent like D₂O would be:

| Protons | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (3H) | 6.8 - 7.2 | m | 3H | Protons on the substituted benzene ring. |

| CH-OH (1H) | ~5.0 | dd or t | 1H | Benzylic proton, coupled to the CH₂ group. |

| OCH₃ (6H) | 3.8 - 3.9 | s (two singlets) | 6H | Protons of the two methoxy groups. |

| CH₂-NH₃⁺ (2H) | 3.2 - 3.4 | d | 2H | Protons adjacent to the protonated amine, coupled to the CH-OH proton. |

Standard Protocol for NMR Analysis:

-

Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the proton count for each environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption is caused by electronic transitions, and for this compound, the dimethoxy-substituted benzene ring acts as the primary chromophore. This technique is highly effective for quantitative analysis via the Beer-Lambert Law.

Expected Spectral Features: The compound is expected to exhibit strong UV absorbance characteristic of a substituted benzene ring, typically with a primary absorption maximum (λmax) in the range of 275-285 nm.

Protocol for Quantitative Analysis:

-

Stock Solution: Prepare a stock solution of the compound of known concentration in a suitable UV-transparent solvent (e.g., methanol or water).

-

Serial Dilutions: Create a series of at least five standard solutions of decreasing concentration from the stock solution.

-

Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λmax using a calibrated spectrophotometer.

-

Calibration Curve: Plot absorbance versus concentration. The plot should be linear and pass through the origin, demonstrating adherence to the Beer-Lambert Law.

-

Molar Absorptivity (ε): The slope of the calibration curve corresponds to the molar absorptivity, a constant that is characteristic of the compound at that wavelength and can be used for future concentration determinations.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. Based on data for structurally related compounds, potential hazards include skin, eye, and respiratory irritation.[5] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The physicochemical properties of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride define its behavior in both chemical and biological systems. This guide provides not only the expected characteristics of the molecule but also the robust, authoritative experimental frameworks necessary to validate them. For the research scientist, applying these standardized protocols for determining melting point, solubility, pKa, and spectroscopic profiles is a prerequisite for generating reliable, reproducible data essential for advancing drug discovery and development projects.

References

-

Benchchem. 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride | 15471-89-3. 8

-

PubChem. 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride | C10H16ClNO3 | CID 12888909.

-

OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

-

FILAB. Solubility testing in accordance with the OECD 105.

-

Analytice. OECD 105 – Water Solubility Test at 20°C.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

Crysdot. 2-Amino-1-(3,4-dimethoxyphenyl)ethanol hydrochloride.

-

PubChem. 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol | C10H15NO3 | CID 188422.

Sources

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. oecd.org [oecd.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. filab.fr [filab.fr]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. benchchem.com [benchchem.com]

Pharmacodynamics of methoxamine hydrochloride in cardiovascular research

An In-Depth Technical Guide to the Pharmacodynamics of Methoxamine Hydrochloride in Cardiovascular Research

Authored by: Gemini, Senior Application Scientist

Abstract

Methoxamine hydrochloride is a potent and selective α1-adrenergic receptor agonist that has long served as a valuable pharmacological tool in cardiovascular research.[1][2][3] Its primary mechanism of action, peripheral vasoconstriction, leads to a predictable and dose-dependent increase in systemic blood pressure with minimal direct cardiac stimulation.[4][5] This unique profile makes it an exemplary agent for investigating fundamental cardiovascular regulatory mechanisms, most notably the arterial baroreflex. This guide provides an in-depth exploration of the pharmacodynamics of methoxamine, its molecular signaling pathways, systemic effects, and detailed protocols for its application in a research setting.

Introduction: The Profile of a Selective α1-Adrenergic Agonist

Methoxamine is a sympathomimetic amine, structurally related to phenylephrine, that exerts its effects by directly binding to and activating α1-adrenergic receptors.[4][6] Unlike many other vasopressors such as norepinephrine, methoxamine is distinguished by its high selectivity for the α1-adrenoceptor subtype and its lack of significant activity at β-adrenergic receptors.[4][5][7] This specificity is the cornerstone of its utility in research; it allows for the induction of vasoconstriction and an increase in blood pressure without the confounding effects of direct changes in heart rate, contractility, or bronchodilation that would be mediated by β-receptors.[1][8]

Clinically, methoxamine has been used to treat hypotensive states, particularly those occurring during spinal anesthesia.[4][7][9] However, its predictable and clean pharmacological profile has made it even more valuable in the laboratory for creating controlled hemodynamic changes to study physiological feedback loops.

Molecular Mechanism of Action: The α1-Adrenergic Signaling Cascade

The cardiovascular effects of methoxamine are initiated at the surface of vascular smooth muscle cells. Its action is a classic example of G-protein coupled receptor (GPCR) signaling.

-

Receptor Binding: Methoxamine binds selectively to α1-adrenergic receptors, which are coupled to the Gq class of heterotrimeric G-proteins.[1][5]

-

Gq Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of the Gq protein stimulates the membrane-bound enzyme, phospholipase C.[1][5]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) ions into the cytosol.[1][10]

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[1]

This cascade effectively translates an extracellular signal (methoxamine) into a mechanical response (vasoconstriction).

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize the animal and surgically place a catheter in a femoral or carotid artery for blood pressure monitoring and another in a femoral or jugular vein for drug infusion. Allow the animal's hemodynamics to stabilize.

-

Baseline Recording: Record at least 5-10 minutes of stable, baseline arterial pressure and heart rate.

-

Methoxamine Administration: Administer a bolus intravenous injection of methoxamine. A typical starting dose in rats is 5-10 µg/kg. The goal is to elicit a pressor response of approximately 30-40 mmHg. [11]4. Data Acquisition: Continue to record the arterial pressure waveform throughout the pressor response and subsequent reflex bradycardia until the blood pressure returns to baseline.

-

Data Analysis:

-

From the continuous pressure trace, identify the start of the pressure rise and the peak pressure.

-

For each cardiac cycle within this rising phase, determine the systolic blood pressure (SBP) and the corresponding heart period (the R-R interval from the ECG, or the inter-beat interval from the pressure pulse). A one-beat delay is often incorporated for the heart rate response. [11] * Plot the R-R interval (in milliseconds) on the y-axis against the SBP (in mmHg) from the preceding beat on the x-axis.

-

Perform a linear regression analysis on these data points. [11] * The slope of the regression line represents the baroreflex sensitivity (BRS), expressed in ms/mmHg . A steeper slope indicates a more sensitive reflex.

-

Conclusion

Methoxamine hydrochloride remains an indispensable tool in cardiovascular research due to its potent, reliable, and selective α1-adrenergic agonist activity. Its ability to induce a clean pressor response, coupled with a powerful reflex bradycardia, provides a unique window into the function of the autonomic nervous system. By understanding its molecular signaling and systemic pharmacodynamics, researchers can confidently employ methoxamine to investigate cardiovascular control mechanisms with precision and reproducibility.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride? Retrieved from [Link]

-

Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methoxamine | C11H17NO3. PubChem. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Methoxamine Hydrochloride used for? Retrieved from [Link]

-

MIMS. (n.d.). Methoxamine: Uses, Dosage, Side Effects and More. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxamine. Retrieved from [Link]

-

Karger Publishers. (2008, May 28). The Effects of Methoxamine on the Pulmonary and Systemic Circulations in Comparison to Those of Other Sympathomimetic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). The dose-response curve of methoxamine infusions for preventing hypotension. Retrieved from [Link]

-

American Addiction Centers. (2024, October 25). Are There Dangers Associated Methoxamine Use? Retrieved from [Link]

-

Heyndrickx, G. R., Boettcher, D. H., & Vatner, S. F. (1976). Effects of angiotensin, vasopressin, and methoxamine on cardiac function and blood flow distribution in conscious dogs. American Journal of Physiology-Legacy Content, 231(5), 1579-1587. Retrieved from [Link]

-

Dworkin, B. R., & Dworkin, S. (1988). Methoxamine is an effective unconditioned stimulus for cardiovascular conditioning. Physiology & Behavior, 43(2), 177-185. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 12). What are the side effects of Methoxamine Hydrochloride? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methoxamine Hydrochloride | C11H18ClNO3. PubChem. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). Methoxamine HCl | alpha-1 adrenergic agonist. Retrieved from [Link]

-

Klein, H., & Weiss, H. R. (1986). Regional oxygen consumption and supply in heart: effect of methoxamine-induced pressure rise. Journal of Applied Physiology, 60(5), 1530-1536. Retrieved from [Link]

-

Klaubert, D. H., Hieble, J. P., & Matthews, W. D. (1984). Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine. Journal of Medicinal Chemistry, 27(11), 1447-1452. Retrieved from [Link]

-

Lang, C. C., Chomsky, D. B., & Rayos, G. (1992). Improvement in exercise performance by inhalation of methoxamine in patients with impaired left ventricular function. The New England Journal of Medicine, 326(25), 1661-1666. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Effect of methoxymine on prevention and treatment of myocardial injury and cardiac function in elderly patients with hypotension. European Review for Medical and Pharmacological Sciences, 25(10), 3846-3852. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ventricular arrythmia induced by methoxamine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phencyclidine-like in vivo effects of methoxetamine in mice and rats. PMC. Retrieved from [Link]

-

Horsley, R. R., et al. (2016). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat. Brain Research Bulletin, 126(Pt 1), 47-58. Retrieved from [Link]

- Google Patents. (n.d.). CN105330564A - Preparation method of methoxyamine hydrochloride.

-

National Center for Biotechnology Information. (2023, June 5). Alpha-1 Receptor Agonists. StatPearls. Retrieved from [Link]

-

Chang, K. C. (1998). Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model. European Journal of Pharmacology, 350(2-3), 195-202. Retrieved from [Link]

-

Halberstadt, A. L., et al. (2016). The Novel Ketamine Analog Methoxetamine Produces Dissociative-Like Behavioral Effects in Rodents. Psychopharmacology, 233(7), 1215-1225. Retrieved from [Link]

-

ResearchGate. (n.d.). Temporal sequence of the substitution experiment. Rats were exposed to.... Retrieved from [Link]

-

Schifano, F., et al. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. Experimental Neurology, 346, 113836. Retrieved from [Link]

-

La Rovere, M. T., et al. (2008). Baroreflex Sensitivity: Measurement and Clinical Implications. Annals of Noninvasive Electrocardiology, 13(2), 191-207. Retrieved from [Link]

-

Fairfax, C. N., et al. (2013). Baroreflex control of muscle sympathetic nerve activity: a nonpharmacological measure of baroreflex sensitivity. Journal of Applied Physiology, 114(7), 845-850. Retrieved from [Link]

-

Stauss, H. M. (2007). Baroreflex sensitivity: mechanisms and measurement. Current Hypertension Reviews, 3(2), 77-88. Retrieved from [Link]

-

Parati, G., et al. (2011). Baroreflex Sensitivity Assessment - Latest Advances and Strategies. European Cardiology Review, 7(2), 104-110. Retrieved from [Link]

Sources

- 1. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]

- 6. Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. americanaddictioncenters.org [americanaddictioncenters.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Baroreflex Sensitivity: Measurement and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Methoxamine Hydrochloride: An In-depth Technical Guide for Researchers

This guide provides a comprehensive overview of the spectroscopic data for methoxamine hydrochloride, a potent α1-adrenergic agonist. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just data, but a deeper understanding of the structural insights each method provides. Our focus is on the causality behind experimental choices and the self-validating nature of robust analytical protocols.

Introduction to Methoxamine Hydrochloride

Methoxamine hydrochloride, chemically known as (1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride, is a sympathomimetic amine that functions as a direct-acting α1-adrenergic receptor agonist.[1] Its primary clinical application is in the treatment of hypotensive states, where it induces peripheral vasoconstriction, thereby increasing blood pressure.[2] The molecule's efficacy and safety are intrinsically linked to its precise chemical structure. Therefore, unambiguous structural elucidation and confirmation via spectroscopic methods are paramount in its pharmaceutical development and quality control.

This guide will explore the unique spectroscopic signature of methoxamine hydrochloride, providing a foundational understanding for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For methoxamine hydrochloride, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Spectroscopy

While a publicly available, high-resolution ¹H NMR spectrum with assigned peaks for methoxamine hydrochloride is not readily accessible, we can predict the expected spectrum based on its known structure and established principles of NMR spectroscopy. The protonated amine and hydroxyl groups may exhibit broad signals and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Methoxamine Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| -CH₃ (on propyl chain) | 1.0 - 1.3 | Doublet | 3H | Aliphatic methyl group adjacent to a methine proton. |

| -CH-NH₃⁺ | 3.5 - 3.8 | Multiplet | 1H | Methine proton adjacent to the methyl and benzylic protons, deshielded by the ammonium group. |

| -CH-OH | 4.8 - 5.2 | Doublet | 1H | Benzylic proton deshielded by the aromatic ring and the hydroxyl group. |

| -OCH₃ (aromatic) | 3.7 - 3.9 | Singlet | 6H | Two magnetically equivalent methoxy groups on the aromatic ring. |

| Aromatic Protons | 6.8 - 7.2 | Multiplets | 3H | Protons on the substituted benzene ring. |

| -OH | Variable (broad) | Singlet | 1H | Labile proton, chemical shift is solvent and concentration dependent. |

| -NH₃⁺ | Variable (broad) | Singlet | 3H | Labile protons, chemical shift is solvent and concentration dependent. |

Predicted ¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum can be predicted to show distinct signals for each unique carbon atom in the methoxamine hydrochloride molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methoxamine Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -CH₃ (on propyl chain) | 15 - 20 | Aliphatic methyl carbon. |

| -CH-NH₃⁺ | 50 - 55 | Aliphatic methine carbon attached to the ammonium group. |

| -CH-OH | 70 - 75 | Benzylic carbon attached to the hydroxyl group. |

| -OCH₃ (aromatic) | 55 - 60 | Methoxy carbons. |

| Aromatic C-H | 110 - 120 | Unsubstituted aromatic carbons. |

| Aromatic C-O | 150 - 155 | Aromatic carbons attached to methoxy groups. |

| Aromatic C-C(OH) | 125 - 130 | Aromatic carbon attached to the propanol side chain. |

Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of a pharmaceutical hydrochloride salt like methoxamine hydrochloride.

Workflow for NMR Analysis

Caption: A generalized workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of methoxamine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterium oxide, D₂O, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; D₂O is suitable for water-soluble salts, while DMSO-d₆ can be used if solubility in D₂O is limited.[3]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field should be shimmed to achieve homogeneity, which is crucial for obtaining sharp spectral lines. The probe should be tuned to the resonance frequencies of ¹H and ¹³C.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. A standard pulse sequence, such as a simple pulse-acquire, is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative purposes, a longer relaxation delay (e.g., 5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all protons.[4]

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform to convert it from the time domain to the frequency domain. The resulting spectrum is then phased and baseline corrected to produce a clean, interpretable spectrum.

-

Spectral Interpretation: The processed spectra are analyzed by assigning the observed chemical shifts, multiplicities, and integration values to the corresponding nuclei in the methoxamine hydrochloride structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of methoxamine hydrochloride will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Expected IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for the functional groups in methoxamine hydrochloride.

Table 3: Expected IR Absorption Bands for Methoxamine Hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Hydroxyl group |

| 2800 - 3200 (broad) | N-H stretch | Ammonium group |

| 2850 - 3000 | C-H stretch | Aliphatic C-H |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 1500 - 1600 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O stretch | Aryl ether |

| 1000 - 1100 | C-O stretch | Alcohol |

| 1150 - 1250 | C-N stretch | Amine |

Experimental Protocol for FT-IR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples with minimal preparation.[5]

Step-by-Step Methodology:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.[5] Acquire a background spectrum of the empty ATR accessory. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere from the sample spectrum.

-

Sample Application: Place a small amount of methoxamine hydrochloride powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.

-

Data Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum. The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming the molecular weight and elucidating the structure. The following data is for the free base, methoxamine, as it is what is typically observed in the gas phase during electron ionization (EI) MS.

Mass Spectrum and Fragmentation Pattern

The electron ionization mass spectrum of methoxamine (the free base of methoxamine hydrochloride) would be expected to show a molecular ion peak (M⁺) at m/z 211. The fragmentation pattern is dominated by cleavages adjacent to the functional groups.

Table 4: Major Fragments in the EI Mass Spectrum of Methoxamine

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 211 | [C₁₁H₁₇NO₃]⁺ | Molecular Ion (M⁺) |

| 167 | [C₁₀H₁₃O₂]⁺ | Loss of H₂C=NH₂ (amine group and adjacent methyl) |

| 152 | [C₉H₁₂O₂]⁺ | Alpha-cleavage with loss of the -CH(NH₂)CH₃ side chain |

| 137 | [C₈H₉O₂]⁺ | Loss of a methoxy group from the m/z 167 fragment |

| 44 | [C₂H₆N]⁺ | The -CH(NH₂)CH₃ fragment |

Proposed Fragmentation Pathway

The fragmentation of methoxamine in an EI mass spectrometer can be rationalized by considering the stability of the resulting carbocations and radical species.

Caption: Proposed EI fragmentation pathway for methoxamine.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile and thermally stable compounds like methoxamine, often after derivatization to improve its chromatographic properties.

Step-by-Step Methodology:

-

Sample Preparation and Derivatization: Dissolve a known amount of methoxamine hydrochloride in a suitable solvent. For GC-MS analysis of amphetamine-like compounds, derivatization is often employed to block the polar -OH and -NH₂ groups, improving volatility and chromatographic peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or heptafluorobutyric anhydride (HFBA).

-

GC Separation: Inject a small volume (typically 1 µL) of the derivatized sample into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program would start at a low temperature and ramp up to a higher temperature to elute all components.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented. The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.

-

Data Analysis: The resulting data is a chromatogram showing the separation of components over time, with a corresponding mass spectrum for each peak. The mass spectrum of the peak corresponding to the derivatized methoxamine is then compared to a spectral library for identification, and the fragmentation pattern is analyzed to confirm the structure.

Conclusion

The spectroscopic analysis of methoxamine hydrochloride through NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its chemical structure. Each technique offers complementary information, from the detailed connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation pattern from MS. The protocols outlined in this guide represent standard, robust methodologies that, when applied correctly, ensure the generation of high-quality, reliable data essential for research, development, and quality assurance in the pharmaceutical industry.

References

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Methoxamine hydrochloride. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Methoxamine. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). Methoxyamine hydrochloride. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Methoxamine. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Methoxyamine hydrochloride. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride. Retrieved January 14, 2026, from [Link]

-

Drug Central. (n.d.). methoxamine. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Table 2. Characteristic FTIR transmittance peak and their assignments [wave no. (cm-1)]. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Methoxamine Hydrochloride. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) methoxetamine HCl and (b) ketamine HCl. Retrieved January 14, 2026, from [Link]

-

Global Substance Registration System. (n.d.). METHOXAMINE HYDROCHLORIDE. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved January 14, 2026, from [Link]

-

PatSnap Synapse. (n.d.). Methoxamine Hydrochloride. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN101417956A - Synthesis method of methoxamine hydrochloride.

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved January 14, 2026, from [Link]

-

Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Retrieved January 14, 2026, from [Link]

-

Adooq Bioscience. (n.d.). Methoxamine HCl. Retrieved January 14, 2026, from [Link]

-

PubMed. (1998). Identification of methamphetamines and over-the-counter sympathometic amines by full-scan GC-ion trap MS with electron impact and chemical ionization. Retrieved January 14, 2026, from [Link]

-

U.S. Department of Justice. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. Retrieved January 14, 2026, from [Link]

-

PubMed Central (PMC). (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2006). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. Retrieved January 14, 2026, from [Link]

-

Pharmaceutical Technology. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Quantitative NMR spectroscopy in pharmaceutical R&D. Retrieved January 14, 2026, from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

-

CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Retrieved January 14, 2026, from [Link]

-

University of Central Arkansas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved January 14, 2026, from [Link]

-

YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved January 14, 2026, from [Link]

Sources

- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methoxamine Hydrochloride | C11H18ClNO3 | CID 57333099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methoxyamine Hydrochloride(593-56-6) 13C NMR [m.chemicalbook.com]

- 4. Methoxamine [webbook.nist.gov]

- 5. Identification of methamphetamines and over-the-counter sympathometic amines by full-scan GC-ion trap MS with electron impact and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxamine: A Technical and Historical Guide to a Seminal Vasopressor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, historical development, and medicinal chemistry of methoxamine, a direct-acting α1-adrenergic receptor agonist. Developed in an era of burgeoning understanding of the sympathetic nervous system, methoxamine served as a key pharmacological tool and a clinically significant vasopressor for managing hypotensive states. This document delves into the scientific underpinnings of its development, from initial synthesis to its characterization in preclinical and clinical settings, offering valuable insights for today's drug development professionals.

Discovery and Genesis: A Mid-20th Century Innovation in Sympathomimetic Amines

Methoxamine, known chemically as 2,5-dimethoxy-β-hydroxy-α-methylphenethylamine, was first synthesized by 1944 and subsequently introduced to the US market by 1949.[1] Its development is credited to the research endeavors at Burroughs Wellcome, which later became part of GlaxoSmithKline.[2] Marketed under trade names such as Vasoxine and Vasoxyl, methoxamine emerged as a potent vasopressor agent for the treatment of acute hypotension, particularly in the context of surgical procedures and shock.[1][3]

The impetus for the development of methoxamine and other synthetic sympathomimetic amines was the desire to create agents with more selective pharmacological profiles than the endogenous catecholamines, epinephrine and norepinephrine. The goal was to achieve a pressor effect—an increase in blood pressure—primarily through vasoconstriction, without the potentially undesirable cardiac stimulation (e.g., increased heart rate and contractility) associated with β-adrenergic receptor activation. Methoxamine fulfilled this objective by demonstrating a high degree of selectivity for α-adrenergic receptors, with minimal to no effect on β-receptors.[4]

The Medicinal Chemistry of Methoxamine: Structure, Synthesis, and Activity

The chemical architecture of methoxamine is a key determinant of its pharmacological properties. As a substituted phenethylamine derivative, its structure incorporates several features that contribute to its selectivity and potency as an α1-adrenergic agonist.[1]

Structure-Activity Relationships (SAR)

The structure-activity relationships of methoxamine and related phenethylamines reveal the chemical basis for its selective α1-adrenergic agonism:

-

The Phenyl Ring and its Substituents: The 2,5-dimethoxy substitution pattern on the phenyl ring is crucial for its α1-selectivity. Unlike catecholamines, which possess hydroxyl groups at the 3 and 4 positions, the methoxy groups of methoxamine confer a higher affinity for α1-receptors over α2- and β-receptors.[4] This substitution also renders the molecule resistant to metabolism by catechol-O-methyltransferase (COMT), contributing to its longer duration of action compared to catecholamines.

-

The β-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethylamine side chain is essential for its direct-acting agonist activity. This functional group is believed to facilitate the binding of the molecule to the adrenergic receptor.[5]

-

The α-Methyl Group: The methyl group on the α-carbon of the ethylamine side chain provides resistance to metabolism by monoamine oxidase (MAO), further prolonging its duration of action.

Chemical Synthesis

While various synthetic routes for methoxamine hydrochloride have been developed over the years, a general and illustrative synthetic pathway can be outlined as follows. It is important to note that the original synthesis from the 1940s may have differed in specific reagents and conditions, but the core chemical transformations remain relevant. A common approach involves the following key steps:

-

Preparation of a Substituted Benzene Derivative: The synthesis typically begins with a readily available starting material like hydroquinone, which is then methylated to form p-dimethoxybenzene.

-

Friedel-Crafts Acylation: The p-dimethoxybenzene undergoes a Friedel-Crafts acylation reaction to introduce a propanoyl group, forming 2',5'-dimethoxypropiophenone.

-

Introduction of the Amino Group: An amino group is then introduced at the α-position of the propiophenone. This can be achieved through various methods, such as α-bromination followed by amination.

-

Reduction of the Ketone: The final step involves the reduction of the ketone to a secondary alcohol, yielding methoxamine.[6]

The resulting racemic mixture can then be resolved to isolate the desired stereoisomers, or used as a racemic mixture, as was common in its early clinical use.

Pharmacological Profile: A Selective α1-Adrenergic Agonist

Methoxamine's primary mechanism of action is the direct stimulation of α1-adrenergic receptors located on the smooth muscle of blood vessels.[3] This interaction initiates a well-characterized signal transduction cascade that results in vasoconstriction and a subsequent increase in systemic blood pressure.

Mechanism of Action at the Cellular Level

The binding of methoxamine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin and resulting in smooth muscle contraction and vasoconstriction.[3]

Preclinical Pharmacodynamics

Early preclinical studies in various animal models, including dogs, rabbits, and rats, were instrumental in characterizing the hemodynamic effects of methoxamine. These studies consistently demonstrated that methoxamine produced a dose-dependent increase in both systolic and diastolic blood pressure.[7] A key finding was that this pressor effect was not accompanied by an increase in heart rate; in fact, a reflex bradycardia was often observed due to the activation of the baroreceptor reflex in response to the elevated blood pressure.[3] This lack of direct cardiac stimulation distinguished methoxamine from non-selective adrenergic agonists like epinephrine.

Comparative Pharmacology

When compared to its contemporaries, phenylephrine and norepinephrine, methoxamine exhibited a distinct pharmacological profile. Phenylephrine, another selective α1-adrenergic agonist, is 5 to 10 times more potent than methoxamine and has a 3-fold higher maximal effect.[1] However, methoxamine was noted for its longer duration of action.[1] Norepinephrine, on the other hand, possesses both α- and β1-adrenergic agonist activity, leading to both vasoconstriction and an increase in heart rate and cardiac contractility.

| Parameter | Methoxamine | Phenylephrine | Norepinephrine |

| Primary Receptor | α1 | α1 | α1, α2, β1 |

| Potency | Lower | Higher | High |

| Heart Rate | Reflex Bradycardia | Reflex Bradycardia | Increased |

| Cardiac Output | No significant change or decreased | No significant change or decreased | Increased |

| Duration of Action | Long | Short | Short |

Historical Clinical Development and Therapeutic Applications

The clinical development of methoxamine focused on its utility as a vasopressor in situations where hypotension was a primary concern and cardiac stimulation was to be avoided.

Management of Hypotension During Anesthesia

One of the earliest and most common applications of methoxamine was in the management of hypotension associated with spinal anesthesia.[4] The sympathetic blockade induced by spinal anesthetics can lead to vasodilation and a subsequent drop in blood pressure. The administration of methoxamine effectively counteracted this effect by inducing peripheral vasoconstriction.

Illustrative Early Clinical Trial Protocol for Hypotension in Spinal Anesthesia (Hypothetical Reconstruction based on literature):

-

Objective: To evaluate the efficacy and safety of methoxamine for the prevention and treatment of hypotension during spinal anesthesia.

-

Study Design: A prospective, non-randomized, open-label study.

-

Patient Population: Adult patients undergoing elective surgery under spinal anesthesia.

-

Intervention:

-

Prophylactic arm: Intramuscular administration of 10-15 mg of methoxamine prior to the induction of spinal anesthesia.

-

Treatment arm: Intravenous administration of 3-5 mg of methoxamine upon a decrease in systolic blood pressure to below 80 mmHg.

-

-

Primary Endpoint: Maintenance of systolic blood pressure within 20% of baseline.

-

Secondary Endpoints: Heart rate, incidence of nausea and vomiting, and any observed adverse events.

-

Results: Early clinical reports indicated that methoxamine was highly effective in both preventing and treating hypotension in this setting, with the expected reflex bradycardia being a common but generally well-tolerated side effect.

Treatment of Paroxysmal Supraventricular Tachycardia (PSVT)

An interesting and somewhat paradoxical application of methoxamine was in the treatment of paroxysmal supraventricular tachycardia. The mechanism of action in this indication was indirect. The methoxamine-induced increase in blood pressure would trigger a powerful vagal reflex, leading to a slowing of the heart rate and potentially terminating the tachyarrhythmia.[8]

Discontinuation and Legacy

Despite its initial success, the clinical use of methoxamine has largely been discontinued in most countries.[1] Its long duration of action, which was once considered an advantage, came to be seen as a clinical liability in an era of more titratable, shorter-acting vasopressors.[1] The availability of agents like phenylephrine, with its shorter half-life allowing for more precise control of blood pressure, contributed to the decline in methoxamine's use.

Conclusion: A Foundational Vasopressor in the Pharmacological Armamentarium

Methoxamine holds a significant place in the history of cardiovascular pharmacology. Its development marked a key step forward in the quest for receptor-selective drugs. The study of its mechanism of action, structure-activity relationships, and clinical effects provided valuable insights into the functioning of the adrenergic nervous system and laid the groundwork for the development of subsequent generations of vasoactive medications. For researchers and drug development professionals today, the story of methoxamine serves as a compelling case study in the principles of medicinal chemistry, pharmacology, and the evolution of therapeutic standards.

References

-

DeMarinis, R. M., Bryan, W. M., Shah, D. H., Hieble, J. P., & Pendleton, R. G. (1984). Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine. Journal of Medicinal Chemistry, 27(7), 918-921. [Link]

-

Wikipedia contributors. (2023, December 27). Methoxamine. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

Zandberg, P., Timmermans, P. B., & van Zwieten, P. A. (1984). Hemodynamic profiles of methoxamine and B-HT 933 in spinalized ganglion-blocked dogs. Journal of Cardiovascular Pharmacology, 6(2), 256-262. [Link]

-

PubChem. (n.d.). Methoxamine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride? Synapse. [Link]

-

Brill, I. C., Krueger, J. D., & McCawley, E. L. (1959). Restoration of sinus rhythm in experimental and clinical ventricular arrhythmias by methoxamine hydrochloride. The American Journal of Cardiology, 3(3), 307-313. [Link]

-

Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

-

Patsnap. (n.d.). Methoxamine Hydrochloride. Synapse. Retrieved January 14, 2026, from [Link]

-

Goldberg, L. I., & DaCosta, F. M. (1960). The direct effects of norepinephrine, epinephrine, and methoxamine on myocardial contractile force in man. Circulation, 22(6), 1125-1134. [Link]

-

Scurr, C., & Wyman, J. B. (1956). A clinical trial of methoxamine. British Journal of Anaesthesia, 28(11), 524-529. [Link]

-

King, B. D., & Dripps, R. D. (1950). The use of methoxamine for control of blood pressure during spinal anesthesia. Anesthesiology, 11(6), 759-765. [Link]

- Google Patents. (n.d.). CN101417956A - Synthesis method of methoxamine hydrochloride.

-

Goldberg, A. H., & Ullrick, W. C. (1966). The direct effects of norepinephrine, epinephrine, and methoxamine on myocardial contractile force in man. Anesthesiology, 27(4), 487-493. [Link]

-

Bevan, J. A., & Verity, M. A. (1961). A comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. British Journal of Pharmacology and Chemotherapy, 17(3), 538-546. [Link]

-

Zhang, M., et al. (2022). The efficacy and safety of pre-emptive methoxamine infusion in preventing hypotension by in elderly patients receiving spinal anesthesia: A PRISMA-compliant protocol for systematic review and meta-analysis. Medicine, 101(49), e32141. [Link]

-

Delgado, A., et al. (1991). Synthesis and adrenergic properties of new duplicated analogs of methoxamine. Il Farmaco, 46(10), 1155-1166. [Link]

-

Morelli, A., et al. (2008). Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial. Critical Care, 12(6), R143. [Link]

- Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride.

-

Ngan Kee, W. D., et al. (2022). Norepinephrine produces two different haemodynamic effects depending on the dose used. British Journal of Anaesthesia, 129(5), 679-687. [Link]

-

PubChem. (n.d.). Methoxamine Hydrochloride. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

- 1. Methoxamine - Wikipedia [en.wikipedia.org]

- 2. Methoxamine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]

- 4. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101417956A - Synthesis method of methoxamine hydrochloride - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Restoration of sinus rhythm in experimental and clinical ventricular arrhythmias by methoxamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution of Methoxamine Hydrochloride for In Vivo Studies

Introduction

Methoxamine hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist.[1][2] Its primary pharmacodynamic effect is peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[3][4] This mechanism of action makes it a valuable tool in various research settings, particularly in studies involving cardiovascular function, autonomic nervous system responses, and conditions of hypotension.[3][5]

This application note provides a comprehensive, field-proven protocol for the dissolution of methoxamine hydrochloride for in vivo research. It emphasizes the scientific rationale behind each step, ensuring the preparation of a stable, sterile, and safe formulation for administration to laboratory animals. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for preparing this compound for experimental use.

Mechanism of Action: Alpha-1 Adrenergic Receptor Activation

Methoxamine hydrochloride exerts its effects by directly binding to and activating alpha-1 adrenergic receptors located on the smooth muscle of blood vessels.[4] This activation initiates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C. This enzyme then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium levels, mediated by IP3, results in the contraction of vascular smooth muscle, causing vasoconstriction and an increase in peripheral vascular resistance.[4]

Caption: Signaling pathway of methoxamine hydrochloride.

Physicochemical Properties of Methoxamine Hydrochloride

A thorough understanding of the physicochemical properties of methoxamine hydrochloride is paramount for successful formulation.

| Property | Value | Source |

| Appearance | Colorless or white plate-like crystals or a white crystalline powder. | [3] |

| Molecular Formula | C₁₁H₁₈ClNO₃ | [6] |

| Molecular Weight | 247.72 g/mol | [3] |

| Melting Point | 212-216 °C | [3][6] |

| Solubility | 1 g in 2.5 mL of water; 1 g in 12 mL of ethanol. Practically insoluble in ether. | [3] |

| pH of Aqueous Solution | 4.5 - 5.5 | [3] |

| pKa | 9.2 at 25 °C | [3] |

| Stability | Thermostable but sensitive to light. | [3] |

Recommended Protocol for Dissolution

This protocol details the preparation of a stock solution and its subsequent dilution to a working concentration suitable for in vivo administration. The use of a co-solvent system is often necessary to ensure the solubility and stability of the final formulation, especially for higher concentrations.

Materials and Equipment

-

Methoxamine hydrochloride powder (analytical grade)

-

Dimethyl sulfoxide (DMSO), USP grade

-

Polyethylene glycol 300 (PEG300), USP grade

-

Tween-80 (Polysorbate 80), USP grade

-

Sterile saline (0.9% NaCl) for injection

-

Sterile, pyrogen-free water for injection

-

Sterile vials

-

Sterile syringes and needles

-

0.22 µm sterile syringe filters

-

Vortex mixer

-

Analytical balance

-

pH meter

Step-by-Step Dissolution Procedure

1. Preparation of a Stock Solution (e.g., 20 mg/mL in DMSO)

-

Rationale: DMSO is a powerful solvent that can dissolve a wide range of compounds, including methoxamine hydrochloride. Preparing a concentrated stock solution allows for easier handling and accurate dilution to the final working concentration.

-

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of methoxamine hydrochloride powder using an analytical balance.

-

Transfer the powder to a sterile vial.

-

Add the calculated volume of DMSO to achieve the desired concentration (e.g., for 20 mg/mL, add 1 mL of DMSO to 20 mg of methoxamine hydrochloride).

-

Vortex the vial until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

2. Preparation of the In Vivo Working Solution (e.g., 2 mg/mL)

-

Rationale: This co-solvent formulation is designed to maintain the solubility of methoxamine hydrochloride upon dilution in an aqueous vehicle for injection. PEG300 acts as a co-solvent, and Tween-80 is a surfactant that helps to prevent precipitation.[7] The final concentration of DMSO is kept low to minimize potential toxicity.[8]

-

Procedure (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline):

-

In a sterile vial, add the required volume of the methoxamine hydrochloride stock solution (e.g., for a 2 mg/mL final concentration from a 20 mg/mL stock, use 100 µL).

-

Add the calculated volume of PEG300 (e.g., 400 µL). Vortex to mix thoroughly.

-

Add the calculated volume of Tween-80 (e.g., 50 µL). Vortex again to ensure a homogenous mixture.

-

Slowly add the sterile saline to the desired final volume (e.g., 450 µL to reach a total volume of 1 mL). Vortex thoroughly.

-

Visually inspect the solution for any precipitation or cloudiness. A clear solution should be obtained.

-

Caption: Workflow for preparing methoxamine hydrochloride solution.

Quality Control and Stability

Ensuring the quality and stability of the prepared solution is critical for the reproducibility and validity of in vivo studies.

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual inspection | Clear, colorless, and free of visible particles. |

| pH | pH meter | Should be within a physiologically acceptable range (typically 6.5-7.5) for parenteral administration. Adjust with sterile, dilute HCl or NaOH if necessary, although the formulation itself should buffer the solution appropriately. |

| Sterility | Sterile filtration | The final solution must be passed through a 0.22 µm sterile syringe filter before administration.[1] |

| Stability | Methoxamine hydrochloride is light-sensitive; therefore, solutions should be protected from light.[3] It is recommended to prepare the working solution fresh on the day of use. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2] |